

# Almagate: A Technical Guide to its Crystalline Lattice Properties

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## Compound of Interest

Compound Name:	Almagate
Cat. No.:	B1202569

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## Introduction

**Almagate** is a synthetically produced hydrated aluminum-magnesium hydroxycarbonate, recognized for its application as an antacid.<sup>[1]</sup> Its efficacy and stability are intrinsically linked to its well-defined crystalline structure. Unlike amorphous antacid counterparts, **Almagate** possesses a layered double hydroxide (LDH) structure, which imparts favorable properties such as a high acid-neutralizing capacity and sustained buffering action.<sup>[1]</sup> This technical guide provides an in-depth analysis of the crystalline lattice properties of **Almagate**, detailing its structural characteristics, physicochemical properties, and the experimental methodologies used for its characterization.

## Physicochemical Properties

**Almagate** is a white or nearly white, fine crystalline powder. It is practically insoluble in water and ethanol.<sup>[2]</sup> The empirical formula for **Almagate** is  $\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2 \cdot 4\text{H}_2\text{O}$ .<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	$\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2 \cdot 4\text{H}_2\text{O}$	[1]
Appearance	White or almost white fine crystalline powder	[2]
Solubility	Practically insoluble in water and ethanol	[2]
pH (4% Aqueous Solution)	9.1 – 9.7	[2]
Aluminum Oxide ( $\text{Al}_2\text{O}_3$ ) Content	15.0% - 17.0%	[2]
Magnesium Oxide ( $\text{MgO}$ ) Content	36.0% - 40.0%	[2]

## Crystalline Structure and Lattice Properties

**Almagate**'s crystal structure is characterized as a layered double hydroxide (LDH), analogous to the mineral hydrotalcite. The structure consists of positively charged brucite-like layers, where magnesium ions are octahedrally coordinated to hydroxyl groups, with some magnesium ions isomorphously substituted by aluminum ions.[1] This substitution creates a net positive charge on the layers, which is compensated by interlayer anions, in this case, carbonate ions, and water molecules.

While a complete single-crystal X-ray structure refinement for **Almagate** is not readily available in the public domain, its crystallographic properties can be inferred from powder X-ray diffraction data and comparison with isostructural LDH compounds.

Crystallographic Parameter	Value (for analogous Mg/Al LDHs)	Reference
Crystal System	Hexagonal	[3]
Space Group	R-3m (inferred)	[3]
Basal Spacing ( $d_{003}$ )	~7.6 Å	[3]

## Experimental Protocols

### Synthesis of Almagate (Co-precipitation Method)

This protocol describes a common method for the laboratory-scale synthesis of **Almagate**.

#### Materials:

- Aluminum nitrate nonahydrate ( $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ )
- Magnesium nitrate hexahydrate ( $\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Deionized water

#### Procedure:

- Prepare an aqueous solution of aluminum nitrate and magnesium nitrate with a Mg/Al molar ratio of 3:1.
- Prepare a separate aqueous solution of sodium carbonate and sodium hydroxide.
- Slowly add the mixed metal nitrate solution to the alkaline carbonate solution under vigorous stirring at a constant pH (typically between 9 and 10) and temperature (e.g., 60 °C).
- Age the resulting slurry at an elevated temperature (e.g., 80 °C) for several hours to improve crystallinity.
- Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove excess salts.
- Dry the resulting white powder in an oven at a controlled temperature (e.g., 100 °C).

### Powder X-ray Diffraction (XRD) Analysis

XRD is used to confirm the crystalline phase, determine the basal spacing, and assess the crystallinity of the synthesized **Almagate**.

Instrumentation:

- A laboratory powder X-ray diffractometer with Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).

Procedure:

- Grind the dried **Almagate** sample to a fine powder using an agate mortar and pestle.
- Mount the powdered sample onto a sample holder.
- Collect the diffraction pattern over a  $2\theta$  range of  $5^\circ$  to  $70^\circ$  with a step size of  $0.02^\circ$  and a scan speed of  $2^\circ/\text{minute}$ .
- Analyze the resulting diffractogram to identify the characteristic (003) and (006) reflections of the LDH structure and calculate the basal spacing using Bragg's Law.

## Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

TGA/DSC provides information on the thermal stability of **Almagate** and the different stages of its decomposition.

Instrumentation:

- A simultaneous TGA/DSC instrument.

Procedure:

- Place a known amount of the **Almagate** sample (typically 5-10 mg) into an alumina crucible.
- Heat the sample from room temperature to  $1000 \text{ }^\circ\text{C}$  at a constant heating rate of  $10 \text{ }^\circ\text{C}/\text{minute}$  under a controlled atmosphere (e.g., nitrogen or air).
- Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

- Analyze the TGA curve to identify the temperatures of water loss and dehydroxylation/decarbonation. The DSC curve will indicate whether these processes are endothermic or exothermic.

The thermal decomposition of a synthetic hydrotalcite with a similar composition to **Almagate** ( $\text{Mg}_6\text{Al}_2(\text{OH})_{16}\text{CO}_3 \cdot n\text{H}_2\text{O}$ ) shows distinct stages of mass loss:

- Up to 70°C: Loss of physically adsorbed water (approximately 7.0% m/m).[3]
- 70°C to 230°C: Loss of interlayer water (decarbonation begins, with a DTA endotherm around 222°C; approximately 16.5% m/m loss).[3]
- 230°C to 420°C: Dehydroxylation of the brucite-like layers (DTA endotherm around 400°C; approximately 23.6% m/m loss).[3]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Almagate**, confirming the presence of hydroxyl groups, carbonate ions, and water molecules.

Instrumentation:

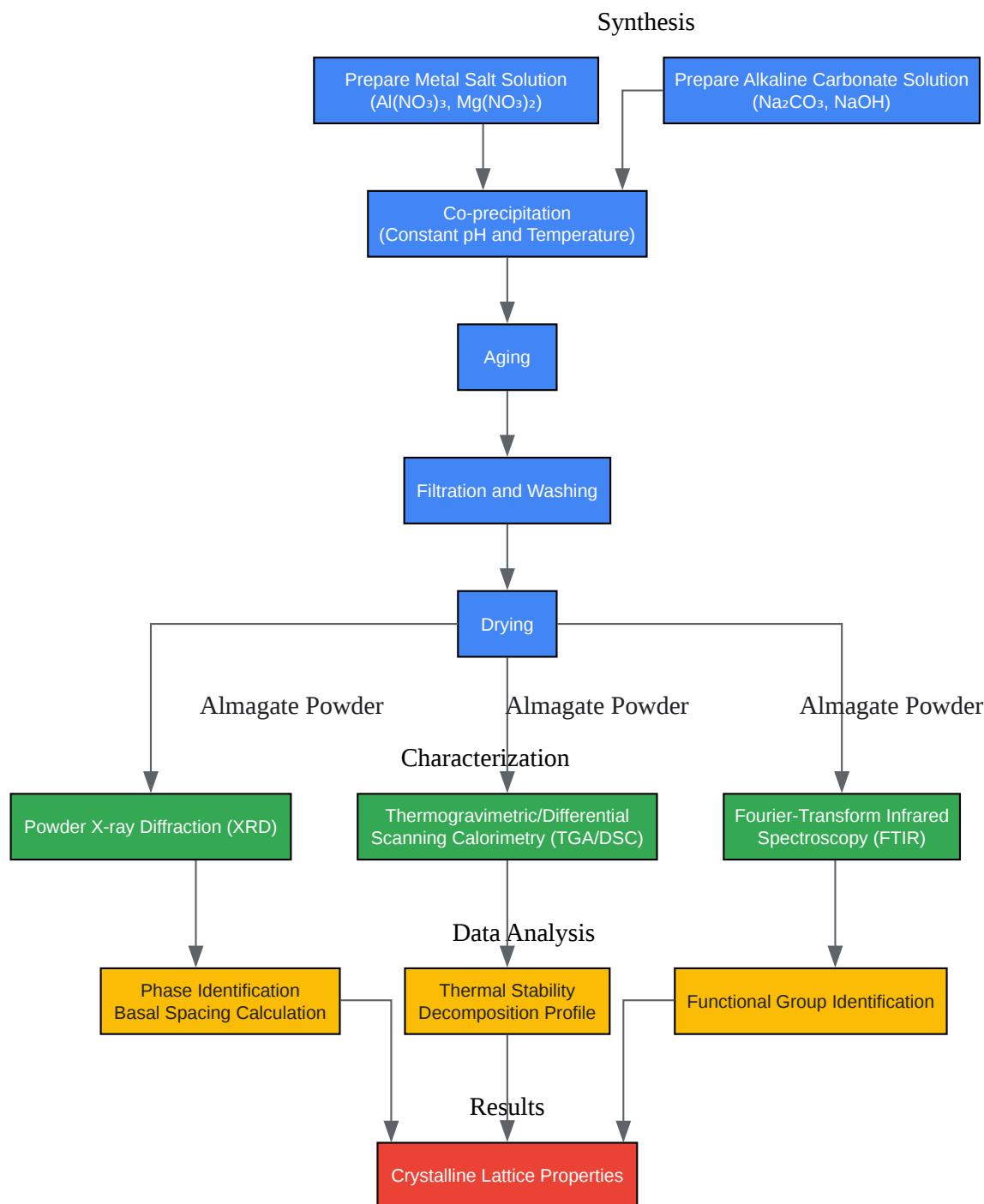
- An FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press).

Procedure (using KBr pellet method):

- Mix a small amount of the dried **Almagate** sample (approx. 1 mg) with spectroscopic grade potassium bromide (KBr, approx. 100 mg).
- Grind the mixture to a fine powder.
- Press the mixture into a transparent pellet using a hydraulic press.
- Record the FTIR spectrum in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands:

- A broad band around  $3400\text{-}3500\text{ cm}^{-1}$  corresponding to the O-H stretching vibrations of hydroxyl groups and interlayer water molecules.[3]
- A sharp band around  $1360\text{ cm}^{-1}$  attributed to the asymmetric stretching of the carbonate anions in the interlayer.[3]
- Bands in the low-frequency region (below  $1000\text{ cm}^{-1}$ ) are associated with the metal-oxygen (Mg-O, Al-O) lattice vibrations.

## Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)**Workflow for the synthesis and characterization of Almagate.**

## Conclusion

**Almagate**'s well-defined crystalline lattice, characteristic of a layered double hydroxide, is fundamental to its performance as a pharmaceutical excipient. The synthesis and characterization methods outlined in this guide provide a framework for researchers and drug development professionals to analyze and control the material properties of **Almagate**. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial for a more precise elucidation of its atomic arrangement and for refining the structure-property relationships that govern its therapeutic efficacy.

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